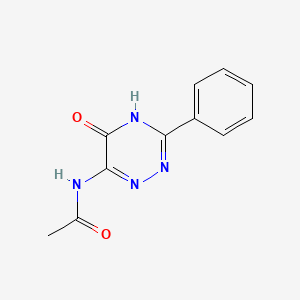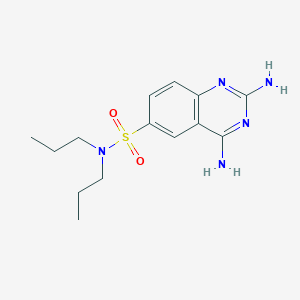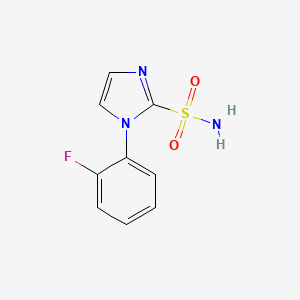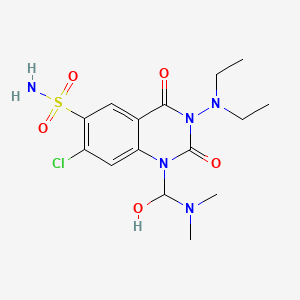![molecular formula C16H14N4O2 B12940621 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid CAS No. 787591-21-3](/img/structure/B12940621.png)
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated imidazo[1,2-a]pyrazine intermediate.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the imidazo[1,2-a]pyrazine derivative with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the imidazo[1,2-a]pyrazine core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrazine derivatives
- Benzoic acid derivatives
Comparison
Compared to similar compounds, 3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity. Its cyclopropylamino group and imidazo[1,2-a]pyrazine core are particularly noteworthy, as they can enhance binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
787591-21-3 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c21-16(22)11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5H2,(H,17,19)(H,21,22) |
InChI 键 |
OPXXOIVWWAILNC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)

![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)

![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)

![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)


![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)


